molecular formula C6H7F2NOS B13090819 2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

Cat. No.: B13090819
M. Wt: 179.19 g/mol
InChI Key: FRLFMLPCFJZPLI-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C₆H₇F₂NOS. It is a member of the thiazole family, which is known for its diverse biological activities. The compound contains a thiazole ring, a difluoroethyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole with a difluoroethylating agent under controlled conditions. One common method includes the use of difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethane: Similar structure but without the hydroxyl group.

    2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Contains a difluorophenyl group and triazole rings.

Uniqueness

2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is unique due to its combination of a thiazole ring, difluoroethyl group, and hydroxyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H7F2NOS

Molecular Weight

179.19 g/mol

IUPAC Name

2,2-difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C6H7F2NOS/c1-3-2-11-6(9-3)4(10)5(7)8/h2,4-5,10H,1H3

InChI Key

FRLFMLPCFJZPLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C(F)F)O

Origin of Product

United States

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